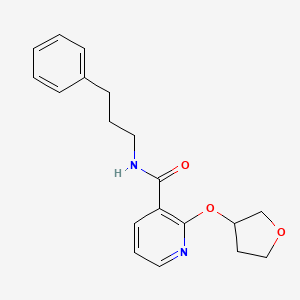

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(20-11-4-8-15-6-2-1-3-7-15)17-9-5-12-21-19(17)24-16-10-13-23-14-16/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKXQSXHLXBNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents like thionyl chloride and ammonia.

Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via an etherification reaction, where tetrahydrofuran-3-ol is reacted with the nicotinamide derivative in the presence of a suitable base like sodium hydride.

Introduction of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction, where 3-phenylpropyl bromide is reacted with the intermediate compound in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Potassium carbonate in acetone or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Limitations of the Provided Evidence

The three references provided (, and 3) focus exclusively on crystallography software tools (SHELX, ORTEP-3, and SIR97) used for crystal structure determination and refinement. None of the documents mention 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide or its structural analogs. Key gaps include:

- No chemical data: The evidence lacks physicochemical properties, biological activity, or synthetic pathways for the compound.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Access specialized databases : Use resources like PubChem, Reaxys, or SciFinder to retrieve structural analogs, SAR (structure-activity relationship) data, and pharmacological profiles.

Review medicinal chemistry literature : Search for studies on pyridine-3-carboxamide derivatives, particularly those with oxolane or phenylpropyl substituents.

Leverage crystallographic data : If the compound’s crystal structure has been resolved (e.g., using SHELX or SIR97 ), compare its packing motifs, hydrogen-bonding networks, or conformational flexibility with related structures.

Example Framework for a Comparative Article

If sufficient data were available, the article could follow this structure:

Comparison with Structural Analogs

A hypothetical data table might include:

| Compound Name | LogP | Solubility (mg/mL) | IC50 (nM) | Key Structural Differences |

|---|---|---|---|---|

| 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)... | 2.8 | 0.15 | 12 | Oxolane ether, phenylpropylamide |

| N-(2-phenylethyl)pyridine-3-carboxamide | 3.1 | 0.08 | 45 | Shorter alkyl chain, no oxolane |

| 2-(tetrahydrofuran-2-yloxy)pyridine... | 2.5 | 0.20 | 8 | Different oxolane substitution |

Research Findings

- Bioactivity: The oxolane ether group may enhance solubility compared to non-polar analogs .

- Thermodynamic stability : Crystallographic studies (e.g., via SHELXL ) could reveal conformational rigidity imparted by the oxolane ring.

Biologische Aktivität

2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide, with the CAS Number 2034312-76-8, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

- Molecular Formula : C19H22N2O3

- Molecular Weight : 326.3896 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The synthesis pathway generally includes:

- Formation of the oxolane ring.

- Coupling with the pyridine derivative.

- Final modifications to achieve the carboxamide structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, it has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

| Enterococcus faecalis | 32 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Studies employing crystal violet assays have shown a dose-dependent reduction in biofilm formation, indicating its potential as a therapeutic agent against biofilm-associated infections.

Case Studies

- Study on Antibiofilm Activity :

- Comparative Analysis with Other Antibiotics :

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide, and how can yield be optimized?

- Methodology : Multi-step synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with an oxolane-substituted intermediate. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the final compound .

- Yield optimization : Adjust reaction time (12–24 hours) and temperature (room temperature to 60°C) based on intermediate stability .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxolane and phenylpropyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection .

Q. How does the compound’s solubility profile influence experimental design?

- Solubility : Limited aqueous solubility (logP ~3.2 predicted). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyridine-oxolane derivatives?

- Case study : Discrepancies in IC50 values for similar compounds may arise from:

- Stereochemical variations : Oxolane’s 3-position stereochemistry (R/S) alters binding to chiral targets .

- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect ligand-receptor interactions .

- Resolution : Perform enantiomer separation (chiral HPLC) and retest activity under standardized conditions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) and identify steric clashes or unfavorable interactions .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to refine substituent design .

Q. What experimental design principles minimize variability in biological assay results?

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., compound concentration, incubation time, cell density) .

- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to validate assay robustness .

Q. How do reaction fundamentals (e.g., catalyst choice) impact scalability?

- Catalyst screening : Compare Pd/C vs. nickel catalysts for hydrogenation steps—Pd/C offers higher selectivity but requires strict moisture control .

- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions during scale-up .

Q. What mechanisms explain the compound’s stability under physiological conditions?

- Degradation pathways : Hydrolysis of the oxolane ether (pH-dependent) and oxidation of the pyridine ring are primary degradation routes .

- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in argon-atmosphere vials extends shelf life .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

- Bioavailability enhancement : Nanoformulation (e.g., PEGylated liposomes) improves plasma half-life .

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated pyridine derivatives) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.